molecular formula C10H19NO5S B2768591 Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate CAS No. 183607-06-9

Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate

Cat. No.: B2768591
CAS No.: 183607-06-9
M. Wt: 265.32
InChI Key: UVSJWPKERWLXIO-SFYZADRCSA-N
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Description

Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a dioxothiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate typically involves the following steps:

    Formation of the dioxothiane ring: This can be achieved through the reaction of a suitable diol with a sulfonyl chloride under basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group is often introduced via a nucleophilic substitution reaction using tert-butyl chloride and a suitable base.

    Carbamate formation: The final step involves the reaction of the intermediate with an isocyanate to form the carbamate group.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The dioxothiane ring can be reduced under specific conditions to yield a thiol derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology:

  • Investigated for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where controlled release of the active drug is beneficial.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate involves its metabolism in biological systems to release the active drug. The molecular targets and pathways involved depend on the specific active drug released. Typically, the compound interacts with enzymes or receptors in the body, leading to the desired therapeutic effect.

Comparison with Similar Compounds

    Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate: Similar in structure but may have different substituents on the dioxothiane ring.

    Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]urea: Similar but with a urea group instead of a carbamate.

Uniqueness:

  • The presence of the dioxothiane ring and the tert-butyl group provides unique steric and electronic properties, making it distinct from other similar compounds.
  • Its ability to act as a prodrug and release active drugs in a controlled manner is a significant advantage in pharmaceutical applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-7-4-5-17(14,15)6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSJWPKERWLXIO-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCS(=O)(=O)C[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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